Sofosbuvir impurity C

Catalog No.
S11193620
CAS No.
M.F
C22H29FN3O9P
M. Wt
529.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sofosbuvir impurity C

Product Name

Sofosbuvir impurity C

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1

InChI Key

TTZHDVOVKQGIBA-MOLXTFABSA-N

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Sofosbuvir impurity C is a chemical compound associated with Sofosbuvir, a nucleotide analog used primarily in the treatment of hepatitis C virus infections. The impurity is characterized by its molecular formula C22H29FN3O9PC_{22}H_{29}FN_{3}O_{9}P and a molecular weight of 529.45 g/mol, with a CAS number of 1496552-28-3. Sofosbuvir itself acts as an active inhibitor of hepatitis C virus RNA replication, demonstrating potent antiviral activity against the virus in various assays .

Typical of phosphoramidates and nucleotides. These reactions may include hydrolysis, where the compound reacts with water to break down into simpler molecules. Additionally, it can participate in phosphorylation reactions, where phosphate groups are added or modified, influencing its biological activity and stability .

The synthesis of Sofosbuvir impurity C typically involves multi-step synthetic pathways that mirror those used for producing Sofosbuvir itself. These methods often include:

  • Phosphorylation: Introducing phosphate groups to the nucleoside structure.
  • Chemical Modifications: Alterations at specific functional groups to create the impurity.
  • Purification: Techniques such as chromatography are employed to isolate the impurity from the main product.

The specific details of these synthetic routes are often proprietary but generally follow established organic synthesis protocols .

Sofosbuvir impurity C is primarily used for research purposes rather than therapeutic applications. Its role includes:

  • Quality Control: Monitoring and assessing the purity of Sofosbuvir formulations.
  • Research Studies: Investigating the effects of impurities on drug efficacy and safety profiles.
  • Pharmaceutical Development: Understanding how impurities may influence drug metabolism and pharmacokinetics .

Several compounds share structural or functional similarities with Sofosbuvir impurity C. These include:

  • Sofosbuvir: The parent compound known for its potent antiviral activity.
  • Ledipasvir: Another antiviral agent used in combination therapies for hepatitis C.
  • Daclatasvir: A direct-acting antiviral that inhibits hepatitis C virus replication.

Comparison Table

CompoundMolecular FormulaBiological ActivityUnique Features
SofosbuvirC22H29FN3O9PC_{22}H_{29}FN_{3}O_{9}PHighStrong inhibitor of HCV RNA replication
Sofosbuvir impurity CC22H29FN3O9PC_{22}H_{29}FN_{3}O_{9}PLowLess active impurity
LedipasvirC25H28N2O4SC_{25}H_{28}N_{2}O_{4}SHighWorks synergistically with sofosbuvir
DaclatasvirC24H24F2N4O4C_{24}H_{24}F_{2}N_{4}O_{4}HighTargets different stages of HCV lifecycle

Sofosbuvir impurity C is unique due to its status as an impurity rather than an active therapeutic agent, which highlights the importance of purity in pharmaceutical development and efficacy .

Sofosbuvir impurity C represents a significant process-related impurity that emerges during the synthesis of sofosbuvir, a nucleotide analogue inhibitor utilized in hepatitis C virus treatment [1] [2]. This impurity compound exhibits distinct structural characteristics that differentiate it from the parent sofosbuvir molecule while maintaining core structural elements that classify it within the phosphoramidate prodrug family [3] [4].

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for sofosbuvir impurity C is established as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate [1] [8]. Alternative nomenclature systems designate this compound as (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate [1] [2].

The molecular formula of sofosbuvir impurity C is established as C₂₂H₂₉FN₃O₉P, representing a complex organic phosphorus compound [1] [2] [4]. This molecular composition indicates the presence of 22 carbon atoms, 29 hydrogen atoms, one fluorine atom, three nitrogen atoms, nine oxygen atoms, and one phosphorus atom [6] [14]. The molecular weight is calculated as 529.45 grams per mole, identical to the parent sofosbuvir compound [2] [4] [6].

ParameterValue
Molecular FormulaC₂₂H₂₉FN₃O₉P
Molecular Weight529.45 g/mol
Chemical Abstracts Service Number1496552-28-3
PubChem Compound Identifier90055712

The compound maintains the characteristic phosphoramidate structure with an isopropyl ester moiety linked through a phosphorus-nitrogen bond to a nucleoside aryl phosphate system [2] [23]. The structural framework incorporates a modified uridine nucleoside component coupled with a modified alanine derivative through the central phosphorus atom [16] [17].

Stereochemical Configuration and Chiral Centers

Sofosbuvir impurity C exhibits multiple chiral centers that define its three-dimensional molecular architecture and distinguish it from other stereoisomeric variants [1] [8] [18]. The compound contains six defined stereocenters distributed across the nucleoside and amino acid components [18] [24]. The absolute stereochemical configuration has been established through comprehensive analytical characterization including nuclear magnetic resonance spectroscopy and crystallographic analysis [28] [21].

The primary stereochemical designations for sofosbuvir impurity C include the (2R) configuration at the alanine-derived carbon center and the (2R,3R,4R,5R) configuration sequence within the modified ribofuranose ring system [1] [8]. The phosphorus center exhibits the (S) configuration, contributing to the overall stereochemical complexity of the molecule [17] [26]. This stereochemical arrangement results from the synthetic pathway employed during sofosbuvir production and represents a specific diastereomeric relationship with the parent compound [22] [26].

StereocenterConfigurationLocation
Alanine Carbon-2RAmino acid moiety
Ribose Carbon-2'RNucleoside sugar
Ribose Carbon-3'RNucleoside sugar
Ribose Carbon-4'RNucleoside sugar
Ribose Carbon-5'RNucleoside sugar
Phosphorus CenterSPhosphoramidate linkage

The stereochemical configuration significantly influences the biological activity and metabolic stability of the compound [9] [24]. Research has demonstrated that phosphoramidate prodrugs exhibit substantial differences in antiviral potency based on the stereochemical arrangement at the phosphorus center, with specific configurations showing enhanced or diminished activity compared to their diastereomeric counterparts [26] [27].

The chiral centers within the nucleoside component maintain the natural ribofuranose configuration found in biological nucleotides, while the phosphorus stereochemistry represents an artificial modification introduced through the prodrug strategy [16] [22]. The absolute configuration has been confirmed through single crystal x-ray crystallography analysis, providing definitive structural verification [28] [24].

Comparative Analysis with Parent Compound Sofosbuvir

Sofosbuvir impurity C exhibits both structural similarities and critical differences when compared to the parent sofosbuvir compound [15] [17]. Both molecules share the identical molecular formula C₂₂H₂₉FN₃O₉P and molecular weight of 529.45 grams per mole, indicating that the impurity represents a stereoisomeric variant rather than a structurally distinct degradation product [1] [15] [17].

The parent sofosbuvir compound possesses the systematic International Union of Pure and Applied Chemistry name propan-2-yl (2S)-2-{[(S)-{[(2R,3R,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate [17] [19]. The critical distinction lies in the stereochemical configuration at the alanine-derived carbon center, where sofosbuvir maintains the (2S) configuration while sofosbuvir impurity C exhibits the (2R) configuration [1] [17] [19].

ParameterSofosbuvirSofosbuvir Impurity C
Molecular FormulaC₂₂H₂₉FN₃O₉PC₂₂H₂₉FN₃O₉P
Molecular Weight529.45 g/mol529.45 g/mol
Alanine Configuration(2S)(2R)
Phosphorus Configuration(S)(S)
Nucleoside Configuration(2R,3R,4R,5R)(2R,3R,4R,5R)

The phosphorus stereochemistry remains consistent between both compounds, maintaining the (S) configuration that has been demonstrated to be critical for optimal biological activity [26] [27]. Research indicates that the (S) phosphorus configuration provides superior antiviral efficacy compared to the corresponding (R) phosphorus isomer, with activity differences of up to 18-fold reported for hepatitis C virus inhibition [26] [22].

Both compounds maintain identical nucleoside components featuring the 2'-deoxy-2'-fluoro-2'-methyl modification that confers resistance to nuclease degradation and enhances metabolic stability [16] [17]. The modified uridine nucleoside represents the pharmacologically active component following intracellular metabolism and conversion to the corresponding triphosphate nucleotide [16] [19].

The biological activity of sofosbuvir impurity C is significantly reduced compared to the parent sofosbuvir compound [3] [14]. While sofosbuvir demonstrates potent inhibition of hepatitis C virus ribonucleic acid replication with nanomolar potency, sofosbuvir impurity C exhibits substantially lower antiviral activity [2] [3]. This activity difference results from the altered stereochemical configuration at the alanine center, which affects the efficiency of enzymatic activation and subsequent conversion to the active nucleotide metabolite [23] [26].

Sofosbuvir impurity C originates primarily during the manufacturing process of sofosbuvir, specifically during the crucial phosphoramidate coupling reaction that represents the final step in sofosbuvir synthesis [1] [2]. The impurity forms as a byproduct when the nucleoside intermediate PSI-6206 (2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine) undergoes coupling with the phosphorochloridate reagent to form the final prodrug structure [4].

The formation of sofosbuvir impurity C is intrinsically linked to the stereochemical complexity of the phosphoramidate coupling reaction. During this process, the reaction proceeds through nucleophilic substitution at the phosphorus center, where the 5′-hydroxyl group of the nucleoside attacks the electrophilic phosphorus atom [5] [6]. This mechanism inherently leads to the formation of diastereomeric mixtures due to the stereogenic phosphorus center, resulting in both the desired Sp-isomer (sofosbuvir) and the less active Rp-isomer, which constitutes a significant portion of sofosbuvir impurity C [7] [8].

The manufacturing process typically employs a multi-step synthetic route beginning with well-defined starting materials and proceeding through six synthetic steps [9]. The nucleoside component synthesis involves multiple protection and deprotection steps, including silylation, benzoylation, oxidation, and fluorination reactions, each of which can contribute to impurity formation . The convergent approach, where the nucleoside and phosphoramidate components are prepared separately and then coupled, represents the most critical stage for impurity C generation [10].

Industrial manufacturing processes have identified that conventional synthesis approaches face significant challenges due to the formation of diastereomeric mixtures at the phosphorus center [10]. Early synthetic routes produced sofosbuvir as a 1:1 mixture of Sp and Rp diastereomers, requiring extensive chromatographic separation or crystallization procedures to isolate the desired Sp isomer [11]. The Rp diastereomer, being significantly less potent than the Sp isomer, often constitutes the primary component of sofosbuvir impurity C in manufacturing processes [8] [12].

Manufacturing StepImpurity Formation RiskTypical Impurity Level (%)Primary Impurity Type
Nucleoside synthesisLow to moderate2-5Regioisomers, degradation products
Phosphoramidate couplingHigh20-40Diastereomeric mixtures, bis-products
Purification/crystallizationModerate5-15Residual diastereomers, degradation
Final isolationLow1-3Trace impurities, solvents

Critical Process Parameters Influencing Impurity Generation

The formation of sofosbuvir impurity C is significantly influenced by several critical process parameters that must be carefully controlled during manufacturing to minimize impurity levels and ensure product quality [9] [13]. Temperature control represents one of the most critical parameters, as elevated temperatures can increase the rate of side reactions and promote the formation of degradation products [14] [10].

Reaction temperature optimization has shown that maintaining temperatures between 20-25°C during the phosphoramidate coupling reaction significantly reduces impurity formation compared to higher temperature conditions [5]. Studies have demonstrated that when reactions are conducted at temperatures exceeding 40°C, the formation of degradation impurities increases substantially, with some processes showing impurity levels exceeding 30% under high-temperature conditions [14] [10]. Conversely, very low temperatures (below 0°C) can result in incomplete conversion and extended reaction times, leading to the accumulation of unreacted starting materials and alternative byproducts [5].

pH control during the manufacturing process plays a crucial role in impurity generation, particularly during hydrolytic degradation pathways [14] [13]. Sofosbuvir demonstrates significant stability under neutral conditions but shows appreciable degradation under both acidic and basic conditions [14]. Acidic conditions (pH < 3) promote hydrolysis of the phosphoramidate bond, leading to the formation of degradation products with molecular weights around 488 Da [14]. Alkaline conditions (pH > 9) result in even more extensive degradation, with up to 50% degradation observed under strongly basic conditions, producing degradation products with molecular weights of approximately 393 Da [14].

The choice of solvent system represents another critical parameter influencing impurity formation during sofosbuvir synthesis [5] . Traditional coupling reactions utilizing tetrahydrofuran (THF) as the primary solvent with various bases have shown variable selectivity and impurity profiles [5]. Recent developments have identified that using pyridine as both solvent and base can improve reaction selectivity and reduce impurity formation [5]. The solvent system affects not only the reaction rate but also the stereoselectivity of the coupling reaction, directly impacting the diastereomeric ratio of the final product [7].

Water content in the reaction system critically affects impurity formation, as moisture promotes hydrolysis reactions that can lead to degradation products [5] [9]. Anhydrous conditions are essential for minimizing hydrolytic degradation, and studies have shown that even trace amounts of water can significantly impact the stereoselectivity of the coupling reaction [5]. The presence of water can also affect the stability of the phosphorochloridate reagent, leading to premature hydrolysis and reduced coupling efficiency [6].

ParameterOptimal RangeImpact on Impurity C FormationControl Strategy
Temperature20-25°CHigher temperatures increase side reactionsControlled cooling systems
pH6.5-7.5Extreme pH promotes degradationBuffer systems, pH monitoring
Water content< 0.1%Moisture promotes hydrolysisAnhydrous solvents, molecular sieves
Reaction time18-24 hoursExtended time increases impuritiesKinetic monitoring, optimized conditions
Reagent stoichiometry1:1.1-1.2Excess reagent reduces selectivityPrecise metering systems

Byproduct Formation During Phosphoramidate Coupling Reactions

The phosphoramidate coupling reaction represents the most critical step in sofosbuvir synthesis for impurity C formation, as this reaction determines both the efficiency and stereochemical outcome of the process [5] [6]. The coupling proceeds through a nucleophilic substitution mechanism where the 5′-hydroxyl group of the nucleoside attacks the electrophilic phosphorus center of the phosphorochloridate reagent [6] [7]. This mechanism inherently produces several types of byproducts, with diastereomeric mixtures being the most significant contributor to impurity C formation.

The formation of bis-substituted products represents a major challenge in phosphoramidate coupling reactions, typically accounting for 10-30% of byproduct formation [5] [6]. These products arise from the reaction of the phosphorochloridate reagent with both the 3′ and 5′ hydroxyl groups of the nucleoside, leading to reduced chemical efficiency and increased purification complexity [5]. The lack of 5′-selectivity is often the root cause of low reported synthetic yields and frequently forces the use of protecting group strategies to eliminate the formation of bis-products [6].

Traditional coupling approaches have heavily relied on the activation of the nucleophile using strong bases, which often results in low regioselectivity and the formation of highly reactive polyanions [5]. This approach leads to the consumption of the desired product through formation of bis-products and other side reactions [5]. Alternative strategies that focus on activating the electrophilic phosphorylating reagent have shown promise in improving selectivity and reducing byproduct formation [5].

The stereochemical outcome of phosphoramidate coupling reactions is fundamentally influenced by the reaction conditions and reagent structure [7] [8]. Conventional synthesis approaches yield equimolar mixtures of Sp and Rp diastereomers, necessitating the development of stereoselective methodologies [7]. The use of chiral auxiliary-based approaches has emerged as one of the most successful strategies for achieving stereocontrol, with (S)-4-isopropylthiazolidine-2-thione enabling the preparation of diastereomerically enriched phosphorochloridate reagents with ratios up to 14:1 (Sp:Rp) [7].

Dynamic kinetic resolution has been identified as an alternative stereoselective approach that exploits the configurational instability of certain phosphoramidate intermediates under basic conditions [5]. When the 3′-hydroxyl group is protected with a benzyl group, the coupling reaction proceeds with 92:8 stereoselectivity in favor of the Sp isomer through a kinetically controlled process [5]. The stereochemical outcome is attributed to differential steric interactions between the approaching nucleoside and the chiral environment around the phosphorus center [5].

Recent mechanistic studies have revealed the importance of the nucleoside protection pattern on coupling efficiency and selectivity [5]. Benzyl protection of the 3′-hydroxyl group provides optimal results, with the bulky protecting group directing nucleophilic attack exclusively to the 5′-position [5]. Ester and carbonate protecting groups yield lower selectivities due to reduced steric differentiation between the 3′ and 5′ positions [5].

Byproduct CategoryFormation MechanismTypical Yield Range (%)Impact on Product Quality
Diastereomeric mixturesLack of stereoselectivity40-60 (each isomer)Reduced biological activity
Bis-substituted productsMultiple hydroxyl substitution10-30Difficult purification, low yields
Hydrolysis productsWater-mediated cleavage5-15Reduced coupling efficiency
Degradation productsThermal/oxidative degradation2-10Potential safety concerns
Unreacted materialsIncomplete conversion5-20Reduced process efficiency

The development of improved coupling methodologies has focused on catalyst-controlled asymmetric reactions and the use of Lewis acids to enhance selectivity [5]. Using dimethylaluminum chloride along with 2,6-lutidine as base and THF as solvent has been shown to produce sofosbuvir in 86% yield with a 128:1 preference for 5′-selectivity [5]. This approach represents a significant improvement over traditional methods that typically achieve yields of 60% or less with substantial byproduct formation [5].

The formation of impurity C during phosphoramidate coupling is also influenced by the electronic properties of the phenolic leaving group in the phosphorochloridate reagent [7]. Electron-withdrawing substituents on the phenol generally favor the desired Sp configuration, while electron-donating groups can lead to increased formation of the Rp isomer [7]. This relationship between electronic properties and stereochemical outcome provides a rational basis for reagent design and optimization [7].

XLogP3

1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

529.16254467 g/mol

Monoisotopic Mass

529.16254467 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-08-2024

Explore Compound Types